Oxime Formation Yield: 5‑Chloro‑ vs. Unsubstituted Thiophene‑2‑carbaldehyde
The reaction of 5‑chlorothiophene‑2‑carbaldehyde with hydroxylamine hydrochloride proceeds under standard conditions (NH₂OH·HCl, NaOAc, EtOH/H₂O, 25 °C, 1 h) to give the target oxime in 94 % isolated yield. Under identical conditions, the unsubstituted thiophene‑2‑carbaldehyde yields its oxime in 91 % [1]. Despite the electron‑withdrawing effect of the chloro substituent, the carbonyl remains sufficiently electrophilic for near‑quantitative conversion, ensuring reliable access to the oxime in multi‑gram syntheses.
| Evidence Dimension | Isolated yield of aldoxime formation |
|---|---|
| Target Compound Data | 94 % |
| Comparator Or Baseline | Thiophene‑2‑carbaldehyde oxime: 91 % |
| Quantified Difference | +3 percentage points |
| Conditions | NH₂OH·HCl (1.1 eq), NaOAc (1.5 eq), EtOH/H₂O (1:1), 25 °C, 1 h |
Why This Matters
A consistently high yield reduces procurement risk by ensuring reproducible, cost‑effective access to the key intermediate, especially when scaling from milligram to kilogram quantities.
- [1] Alshrimi, M. A. Synthesis of Novel Heteroaromatic Structures via Oxidative Cyclization Reactions. M.S. Thesis, California State University, Fresno, 2016. (Reports oxime formation yields for multiple thiophene‑derived aldehydes; 5‑chlorothiophene‑2‑carbaldehyde oxime obtained in 94 % yield.) View Source
